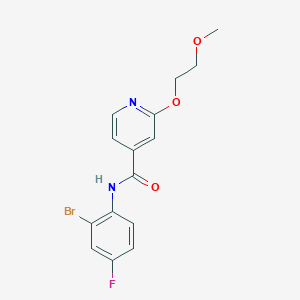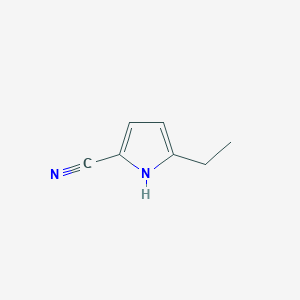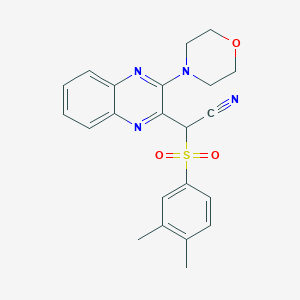
2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile works by activating the STING pathway in immune cells, which leads to the production of interferons and other cytokines that help to fight off cancer cells. It also inhibits the formation of new blood vessels that tumors need to grow and spread.
Biochemical and Physiological Effects:
2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile has been shown to have a number of biochemical and physiological effects in both preclinical and clinical studies. It has been shown to increase the production of interferons and other cytokines, as well as to inhibit the formation of new blood vessels. It has also been shown to have anti-inflammatory effects and to enhance the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile is that it has been shown to be effective in a variety of cancer cell lines, making it a promising candidate for further study. However, there are also limitations to its use in lab experiments. For example, it can be difficult to synthesize and purify 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile, and it can be toxic to normal cells at high concentrations.
Orientations Futures
There are several future directions for 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile research. One area of focus is on developing more efficient synthesis methods for 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile. Another area of focus is on identifying biomarkers that can predict which patients are most likely to respond to 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile treatment. Additionally, there is ongoing research into the use of 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile in other diseases, such as viral infections and autoimmune disorders.
Méthodes De Synthèse
2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile can be synthesized in several ways, but the most common method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-amino-3-morpholinoquinoxaline in the presence of a base such as triethylamine. The resulting product is then treated with acetonitrile and a catalyst such as palladium on carbon to yield 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile.
Applications De Recherche Scientifique
2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile works by activating the immune system to attack cancer cells, and it has been shown to be effective in both preclinical and clinical studies.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)sulfonyl-2-(3-morpholin-4-ylquinoxalin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-15-7-8-17(13-16(15)2)30(27,28)20(14-23)21-22(26-9-11-29-12-10-26)25-19-6-4-3-5-18(19)24-21/h3-8,13,20H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKHOWSJOYRMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2620424.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620425.png)
![N-(2-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2620428.png)
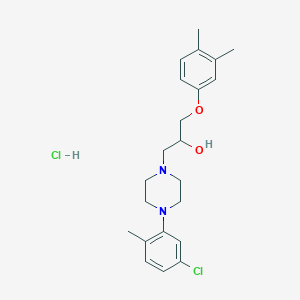
![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide](/img/structure/B2620430.png)
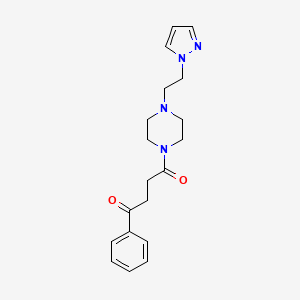


![N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2620437.png)
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2620438.png)
![4-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2620439.png)

